Potassium 5-hydroxy-5-phenylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

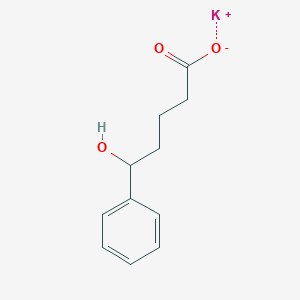

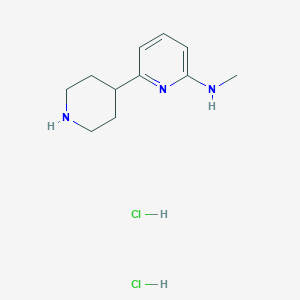

Potassium 5-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C11H13KO3 and a molecular weight of 232.32 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of Potassium 5-hydroxy-5-phenylpentanoate is determined by its molecular formula, C11H13KO3 . The compound includes a potassium ion (K+), which is part of the salt data .Physical And Chemical Properties Analysis

Potassium 5-hydroxy-5-phenylpentanoate is a powder at room temperature . It has a molecular weight of 232.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Desaromatisation Reaction and Synthesis of Spiro‐[5:5]‐undecadien‐(1,4)‐on‐(3):

- Dreiding (1957) reported that by heating a dilute solution of the potassium salt of 5-(p-hydroxyphenyl)-1-bromopentane, it is possible to obtain spiro-[5:5]-undeca-1,4-diene-3-one in good yield, showcasing a desaromatisation reaction where a phenolic ring is changed into a cyclohexadienone (Dreiding, 1957).

Synthesis of 3-Hydroxy-3-methyl-5-phenylpentanoic Acid:

- A study by Stoermer and Pinhey (1998) involves the synthesis of 3-hydroxy-3-methyl-5-phenylpentanoic acid, showcasing a process where Ethyl 3-hydroxy-3-methyl5-phenylpentanoate is refluxed with potassium hydroxide (Stoermer & Pinhey, 1998).

Cation Transport across Bulk Liquid Organic Membranes:

- Bürger and Seebach (1993) used derivatives of 3-hydroxybutanoic acid and a cyclic trimer of 3-hydroxypentanoic acid for the transport of potassium picrate across a bulk liquid membrane, exploring their ionophore properties (Bürger & Seebach, 1993).

Structural and Spectroscopic Analysis:

- Iramain, Davies, and Brandán (2019) conducted a study on the structural and spectroscopic differences among potassium 5-hydroxypentanoyltrifluoroborate salt, providing insights into its chemical behavior and stability (Iramain, Davies, & Brandán, 2019).

Stereocontrolled Solution and Solid Phase Enolate Alkylations and Hydroxylations:

- Hanessian, Ma, and Wang (1999) reported on the stereocontrolled conjugate additions and enolate hydroxylations of potassium enolates of γ-alkoxy-α-methyl pentanoates, significant in polypropionate unit construction (Hanessian, Ma, & Wang, 1999).

Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate:

- Żądło et al. (2016) explored the biocatalytic stereoselective synthesis of ethyl 3-hydroxy-5-phenylpentanoate from its prochiral ketone, indicating its potential in producing stereocomplementary catalysts for pharmaceutical applications (Żądło et al., 2016).

Safety and Hazards

The safety information available indicates that Potassium 5-hydroxy-5-phenylpentanoate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

Propiedades

IUPAC Name |

potassium;5-hydroxy-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.K/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPFIOYULOXZDB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13KO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-hydroxy-5-phenylpentanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)

![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)

![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2690737.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)

![Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2690743.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)amino]acetamide](/img/structure/B2690748.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690750.png)